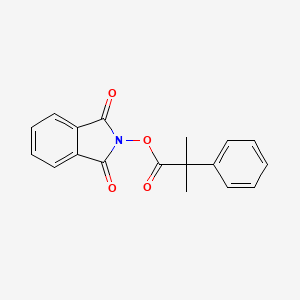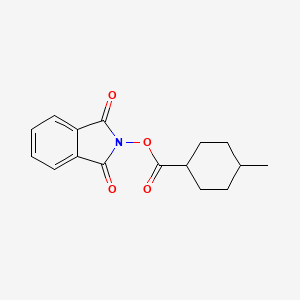
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group are part of the isoindoline family . They often exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of isoindoline derivatives can be analyzed using techniques like X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
Isoindoline derivatives can undergo a variety of chemical reactions, including substitutions and additions . The exact reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the compound potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide has a molecular weight of 343.15 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
EN300-6513844: has demonstrated potent anti-inflammatory effects. Researchers have explored its potential in modulating inflammatory pathways, particularly by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. These findings suggest its relevance in treating chronic inflammatory conditions, autoimmune diseases, and related disorders .
Phosphodiesterase 4 (PDE4) Inhibition
As a PDE4 inhibitor, EN300-6513844 interferes with the breakdown of cyclic adenosine monophosphate (cAMP). By maintaining elevated cAMP levels, it influences intracellular signaling pathways. PDE4 inhibitors are being investigated for their therapeutic potential in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders .
Immunomodulation
The compound’s immunomodulatory properties make it an attractive candidate for immune-related diseases. It may impact immune cell function, cytokine production, and immune responses. Researchers are exploring its role in autoimmune disorders, graft-versus-host disease, and immunotherapy .
Antitumor Effects
EN300-6513844: has shown promise as an antitumor agent. It may inhibit tumor cell proliferation, angiogenesis, and metastasis. Investigations are ongoing to determine its efficacy against specific cancer types, including solid tumors and hematological malignancies .
Analgesic Potential
Preliminary studies suggest that this compound possesses analgesic properties. It may modulate pain pathways, making it relevant for pain management. Researchers are evaluating its effectiveness in acute and chronic pain conditions .
Neuroprotective Applications
Given its unique chemical structure, EN300-6513844 could play a role in neuroprotection. Researchers are investigating its effects on neuronal survival, synaptic plasticity, and neuroinflammation. Potential applications include neurodegenerative diseases and brain injury .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as phthalimides, are known to interact with a variety of biological targets
Mode of Action
It’s worth noting that similar compounds, such as phthalimides, are known to interact with their targets through various mechanisms, including enzyme inhibition and receptor modulation .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation and apoptosis
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular level, including inducing cell death and inhibiting cell proliferation .
Action Environment
The action, efficacy, and stability of EN300-6513844 can be influenced by a variety of environmental factors. These may include factors such as temperature, pH, and the presence of other substances in the environment. Specific information on how these factors influence the action of en300-6513844 is currently lacking .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-methylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-6-8-11(9-7-10)16(20)21-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPBTOPEBCFSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B8074526.png)
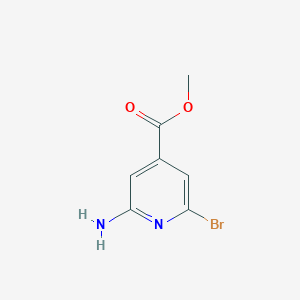
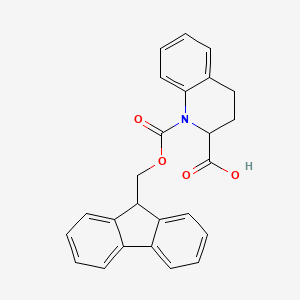
![(3S,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8074555.png)


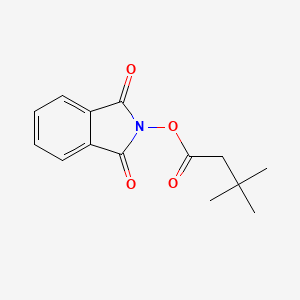
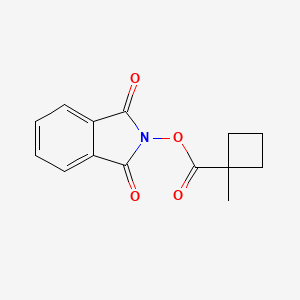

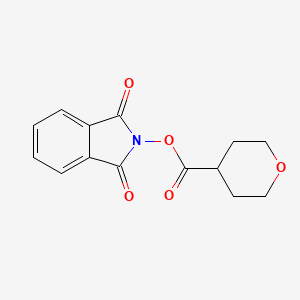
![rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B8074621.png)
![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)

